4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-methyl-1H-pyrazole-3,5-diamine
Overview
Description
4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-methyl-1H-pyrazole-3,5-diamine is a heterocyclic compound that contains both oxadiazole and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-methyl-1H-pyrazole-3,5-diamine typically involves the formation of the oxadiazole ring followed by the introduction of the pyrazole moiety. One common method involves the cyclization of hydrazides with nitriles under acidic or basic conditions to form the oxadiazole ring. The pyrazole ring can then be introduced through a condensation reaction with appropriate hydrazine derivatives .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often employ automated systems to control reaction conditions precisely, such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-methyl-1H-pyrazole-3,5-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific properties such as high thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of 4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-methyl-1H-pyrazole-3,5-diamine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of specific kinases or proteases, thereby modulating signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Pyrazole derivatives: Compounds containing the pyrazole ring are known for their anti-inflammatory and analgesic properties
Uniqueness
4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-methyl-1H-pyrazole-3,5-diamine is unique due to the combination of both oxadiazole and pyrazole rings in its structure. This dual functionality allows it to exhibit a broader range of biological activities and makes it a versatile compound for various applications .
Properties
IUPAC Name |
4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-methyl-1H-pyrazole-3,5-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN6O/c1-15-11-8(9(14)17-18-11)12-16-10(19-20-12)6-3-2-4-7(13)5-6/h2-5H,1H3,(H4,14,15,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPAAWRFSDSLNLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NNC(=C1C2=NC(=NO2)C3=CC(=CC=C3)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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